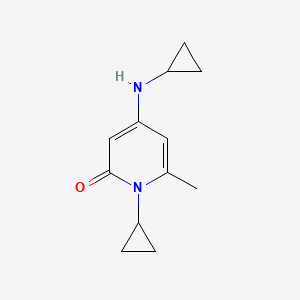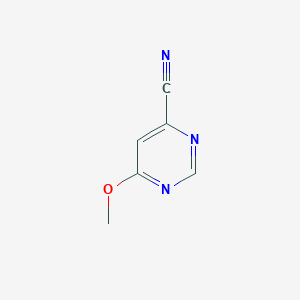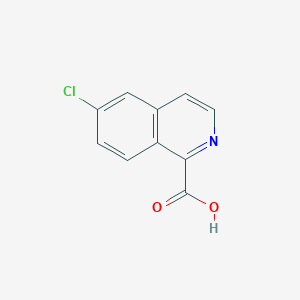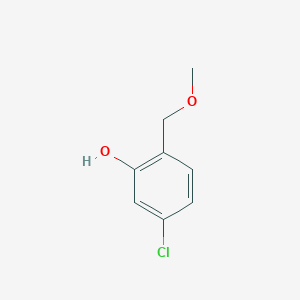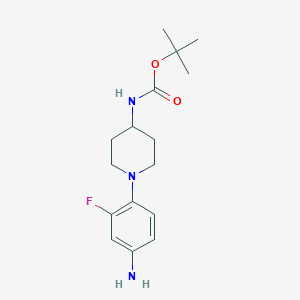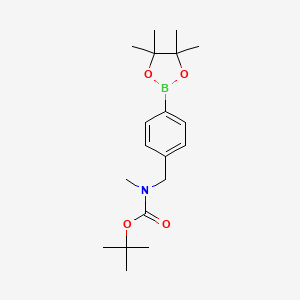![molecular formula C7H8N2O3 B1467894 7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione CAS No. 1478126-83-8](/img/structure/B1467894.png)
7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione
Vue d'ensemble
Description
7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 . The IUPAC name for this compound is 1,5,7,8-tetrahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione .
Synthesis Analysis
The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives has been reported in the literature . For instance, a study reported the synthesis of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 . Another study reported a one-pot reaction involving 4-hydroxycoumarin, aldehyde, thiobarbituric acid, and piperidine in ethanol under heating or ultrasonic irradiation .Molecular Structure Analysis
The molecular structure of 7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione can be represented by the linear formula C7H8N2O3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione include a molecular weight of 168.15 . It is stored at room temperature .Applications De Recherche Scientifique
Hybrid Catalysts in Synthesis
The importance of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, closely related to the compound of interest, is highlighted by their broader synthetic applications and bioavailability. The review covered synthetic pathways for developing substituted derivatives through one-pot multicomponent reactions using diverse catalysts, including organocatalysts, metal catalysts, and green solvents. This emphasis on catalytic innovation underscores the versatility of pyranopyrimidines in drug development and synthetic chemistry Mehul P. Parmar, Ruturajsinh M. Vala, & H. Patel, 2023, ACS Omega.
Biological Applications
Pyrimidine derivatives, a category encompassing the compound , have been extensively studied for their biological and medicinal properties. From serving as optical sensors due to their ability to form coordination and hydrogen bonds, pyrimidine derivatives are applicable in developing sensing materials with significant biological implications Gitanjali Jindal & N. Kaur, 2021, Coordination Chemistry Reviews. Furthermore, they exhibit a range of pharmacological effects including antioxidants, antibacterial, and anti-inflammatory activities, indicating their potential in designing new therapeutic agents H. Rashid et al., 2021, RSC Advances.
Anticancer Potential
The pyrimidine ring, foundational to the studied compound, is a critical component in the DNA and RNA structures, making it a significant entity in anticancer research. Pyrimidine-based scaffolds have demonstrated cell-killing effects through various mechanisms, highlighting their potential in cancer treatment. The review of patent literature on pyrimidine-based anticancer agents underscores the heterocycle's prominence in current research R. Kaur et al., 2014, Recent Patents on Anti-Cancer Drug Discovery.
Synthetic Versatility and Reactivity
The synthesis and reactivity of diketopyrrolopyrroles, bearing structural resemblance to pyranopyrimidines, demonstrate the wide-ranging applications of these compounds from high-quality pigments to fluorescence imaging. The review on diketopyrrolopyrroles’ synthesis, reactivity, and optical properties underscores the potential of pyranopyrimidine derivatives in various fields, including material science and bioimaging M. Grzybowski & D. Gryko, 2015, Advanced Optical Materials.
Propriétés
IUPAC Name |
1,5,7,8-tetrahydropyrano[4,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-6-4-3-12-2-1-5(4)8-7(11)9-6/h1-3H2,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOCALLBHPIPEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




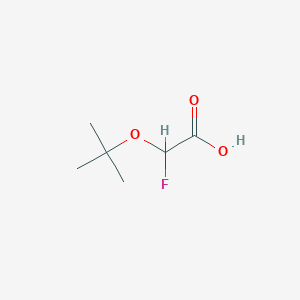
![2-Methoxymethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-2H-tetrazole](/img/structure/B1467815.png)
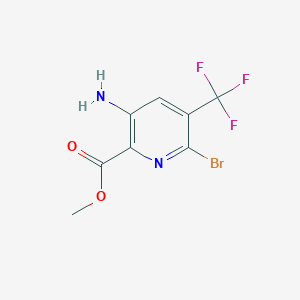
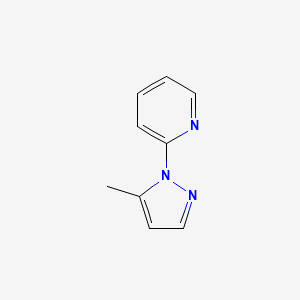
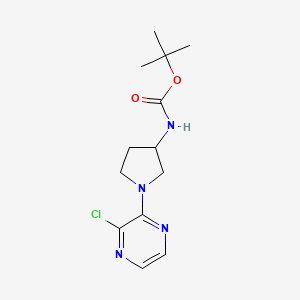
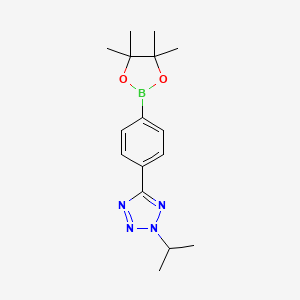
![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B1467824.png)
